molecular formula C16H15NO2S B353008 3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one CAS No. 797780-53-1

3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one

Cat. No. B353008
CAS RN: 797780-53-1
M. Wt: 285.4g/mol
InChI Key: HQLCSJRJXQSRID-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of organic compound it is (for example, whether it’s an ester, an alcohol, a ketone, etc.) .


Synthesis Analysis

The synthesis of an organic compound involves detailing the chemical reactions used to produce the compound from readily available starting materials. This includes the reagents, solvents, and conditions used in each step of the synthesis .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound. The data from these techniques can provide information about the types of atoms in the compound, their connectivity, and their 3D arrangement .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can provide information about the functional groups present in the molecule and their reactivity .

Scientific Research Applications

Peroxisome Proliferator-Activated Receptor Agonists

Compounds similar to “3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one” have been synthesized as potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism .

Synthesis of Bioactive Natural Products

Phenol derivatives, which “3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one” could potentially be classified under, have high potential as building blocks for the synthesis of bioactive natural products . These natural products could have various biological activities, including anti-tumor and anti-inflammatory effects .

Production of Conducting Polymers

Phenol derivatives are also widely researched for synthesizing conducting polymers . Conducting polymers have applications in various fields, including electronics, energy storage, and sensors .

Production of Plastics, Adhesives, and Coatings

m-Aryloxy phenols, a group that “3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one” might belong to, are commonly used in the production of plastics, adhesives, and coatings . They can improve these materials’ thermal stability and flame resistance .

Antioxidants, Ultraviolet Absorbers, and Flame Retardants

m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . These properties make them valuable in various industries .

Mechanism of Action

If the compound is a drug or a biologically active compound, its mechanism of action would be studied. This involves understanding how the compound interacts with biological targets in the body .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) are often used as a source of this information .

properties

IUPAC Name

3-[2-(4-methylphenoxy)ethyl]-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-12-6-8-13(9-7-12)19-11-10-17-14-4-2-3-5-15(14)20-16(17)18/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLCSJRJXQSRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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